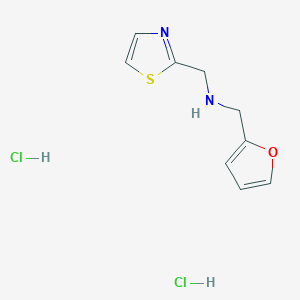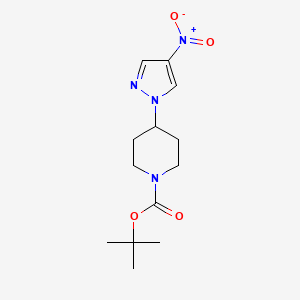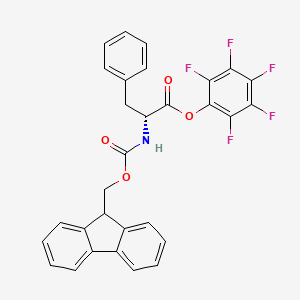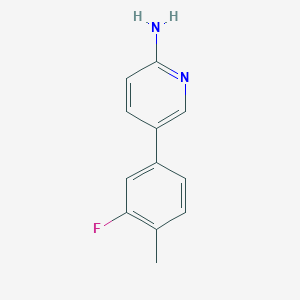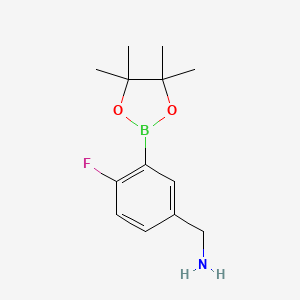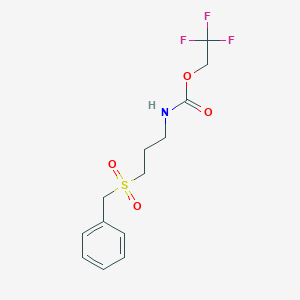
2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate is a chemical compound with the CAS Number: 1354952-74-1 . It has a molecular weight of 339.34 and its IUPAC name is 2,2,2-trifluoroethyl 3-(benzylsulfonyl)propylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO4S/c14-13(15,16)10-21-12(18)17-7-4-8-22(19,20)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 339.34 , and its molecular formula is C13H16F3NO4S .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Trifluoromethylated Compounds : A study by Tsuge, Okano, and Eguchi (1995) describes the preparation of 1,1,1-Trifluoro-3-phenylsulfonylpropene, a precursor for trifluoromethylated compounds, leading to the synthesis of trifluoromethylated syn-3-amino alcohols. This process demonstrates the utility of trifluoromethylated substances in complex chemical syntheses (Tsuge, Okano, & Eguchi, 1995).
- Regiocontrolled Hydroarylation : Alkhafaji et al. (2013) explored the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, leading to the formation of CF3-substituted 1,1-diarylethenes. This highlights the role of trifluoromethylated compounds in facilitating specific types of chemical reactions (Alkhafaji et al., 2013).
Material Science and Industrial Applications
- Polymer Synthesis : Yin et al. (2005) synthesized novel fluorine-containing polyimides using a fluorinated aromatic diamine monomer derived from 2,2,2-trifluoroacetophenone. This demonstrates the application of trifluoromethylated compounds in creating materials with enhanced properties, such as thermal stability and mechanical strength (Yin et al., 2005).
Pharmaceutical Research
- Sulfonamide-based Kinase Inhibitors : Wong et al. (2010) utilized the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing sulfonamide-based kinase inhibitors, which are significant in cancer treatment research. This exemplifies the use of trifluoromethylated compounds in developing potential therapeutic agents (Wong et al., 2010).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-benzylsulfonylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c14-13(15,16)10-21-12(18)17-7-4-8-22(19,20)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUAXEBXTLRCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-phenylmethanesulfonylpropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

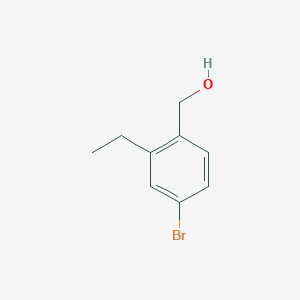
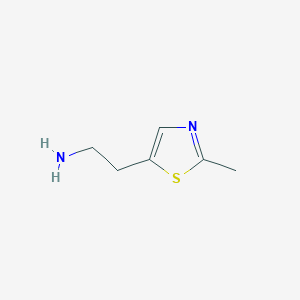
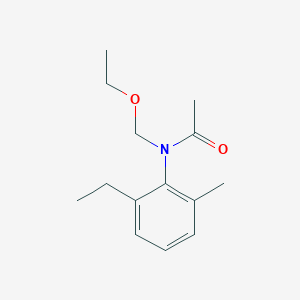
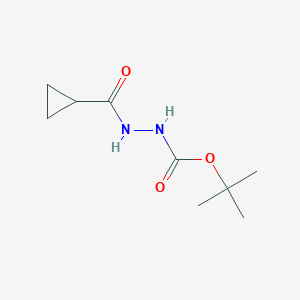
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
